4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid
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Overview
Description
4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid is a complex organic compound with a unique structure that combines a morpholine ring, a benzimidazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol involves multiple steps, starting with the preparation of the core benzimidazole structure. The reaction typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The morpholine group is then introduced through a nucleophilic substitution reaction, using a suitable alkylating agent such as 2-chloroethylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The morpholine group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenolic hydroxyl groups would yield quinones, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving morpholine and benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The morpholine group can act as a ligand for various receptors, while the benzimidazole ring can interact with DNA and proteins. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine:
4-[2-(morpholin-4-yl)ethoxy]phenylboranediol: Another morpholine derivative with distinct properties and uses.
Uniqueness
4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol is unique due to its combination of a morpholine ring, a benzimidazole ring, and a phenyl group, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
174657-70-6 |
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Molecular Formula |
C28H29N3O7S |
Molecular Weight |
551.6 g/mol |
IUPAC Name |
4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid |
InChI |
InChI=1S/C28H27N3O3.H2O4S/c32-25-11-10-21(18-26(25)33)27-22(20-6-2-1-3-7-20)19-31-24-9-5-4-8-23(24)30(28(27)31)13-12-29-14-16-34-17-15-29;1-5(2,3)4/h1-11,18-19,32-33H,12-17H2;(H2,1,2,3,4) |
InChI Key |
CMKOELNPWQBOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=CC=C5)C6=CC(=C(C=C6)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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